3-(3-Chloro-4-cyanophenyl)benzoic acid
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Description
“3-(3-Chloro-4-cyanophenyl)benzoic acid” is a chemical compound with the molecular formula C14H8ClNO2 . It is related to benzoic acid and has a chloro substituent at one position and a cyanophenyl group at another .
Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-4-cyanophenyl)benzoic acid” involves a total of 27 bonds. There are 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(3-Chloro-4-cyanophenyl)benzoic acid” include a molecular weight of 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Medicinal Chemistry , particularly in the synthesis of antidepressant molecules .
Comprehensive and Detailed Summary of the Application
“3-(3-Chloro-4-cyanophenyl)benzoic acid” is used in the synthesis of antidepressant molecules. Antidepressants are medications that can help relieve symptoms of depression, social anxiety disorder, anxiety disorders, seasonal affective disorder, and dysthymia, or mild chronic depression, as well as other conditions .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these processes are key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others . These drugs have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Specific Scientific Field
The specific scientific field is Biomolecular Chemistry , particularly in the biosynthesis of ambigols .
Comprehensive and Detailed Summary of the Application
“3-(3-Chloro-4-cyanophenyl)benzoic acid” is used in the biosynthesis of ambigols, which are polychlorinated aromatic compounds produced by the cyanobacterium Fischerella ambigua . The biosynthetic gene cluster (BGC) of these highly halogenated triphenyls has been recently identified .
Detailed Description of the Methods of Application or Experimental Procedures
The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid were investigated by in vitro assays . The key substrate for these P450 enzymes is 2,4-dichlorophenol, which in turn is derived from the precursor 3-chloro-4-hydroxybenzoic acid . The released product is then expected to be the dedicated substrate of the halogenase Ab1 producing the monomeric ambigol building block 2,4-dichlorophenol .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these processes are key structural motifs included in the ambigols A–E . These compounds have shown effectiveness in various biological applications .
Specific Scientific Field
The specific scientific field is Pharmaceutical Chemistry , particularly in the synthesis of mineralocorticoid receptor (MR) antagonists .
Comprehensive and Detailed Summary of the Application
“3-(3-Chloro-4-cyanophenyl)benzoic acid” is used in the synthesis of a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR) that show excellent potency and selectivity against other nuclear receptors . These MR antagonists are used for the treatment of hypertension and nephropathy .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these processes are key structural motifs included in the MR antagonists . These drugs have shown effectiveness in treating hypertension and nephropathy . As a result of these findings, PF-3882845 was advanced to clinical studies .
properties
IUPAC Name |
3-(3-chloro-4-cyanophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZFISYMSYFCBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742744 |
Source
|
Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-cyanophenyl)benzoic acid | |
CAS RN |
1355247-06-1 |
Source
|
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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